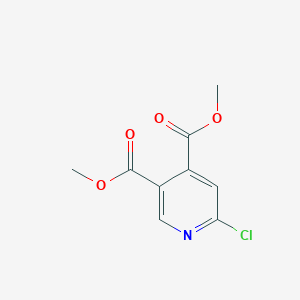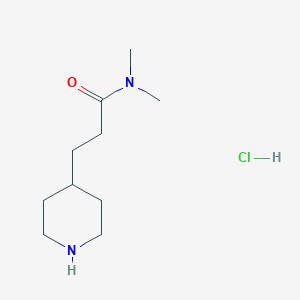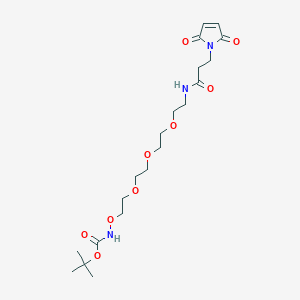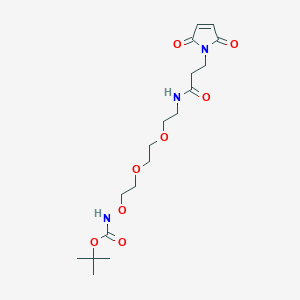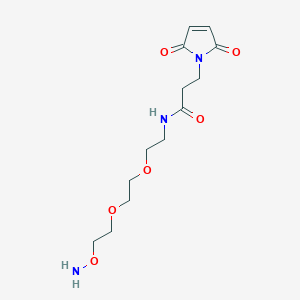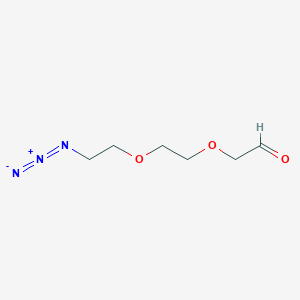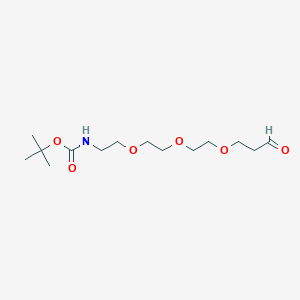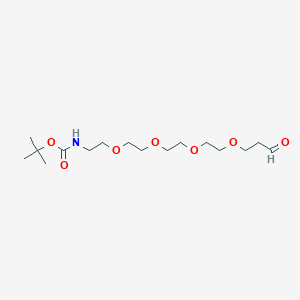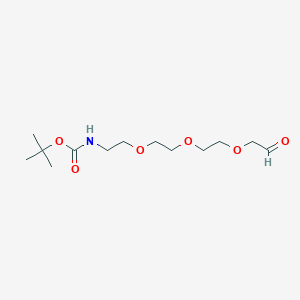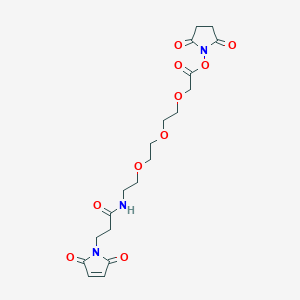
Mal-amido-PEG3-C1-NHS ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mal-amido-PEG3-C1-NHS ester is a non-cleavable polyethylene glycol (PEG) linker used in the synthesis of antibody-drug conjugates (ADCs). This compound features a maleimide group that reacts with thiol groups and an N-hydroxysuccinimide (NHS) ester that reacts with amine groups, making it a versatile tool in bioconjugation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mal-amido-PEG3-C1-NHS ester involves the reaction of a PEG3 linker with maleimide and NHS ester groups. The reaction typically occurs in an organic solvent such as dichloromethane or dimethylformamide under mild conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is typically produced in batch reactors with precise control over reaction conditions to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
Mal-amido-PEG3-C1-NHS ester primarily undergoes substitution reactions. The NHS ester reacts with primary amines to form stable amide bonds, while the maleimide group reacts with thiol groups to form stable thioether bonds .
Common Reagents and Conditions
NHS Ester Reactions: Common reagents include primary amines, and the reaction typically occurs in a buffered aqueous solution at pH 7-9.
Maleimide Reactions: Common reagents include thiol-containing compounds, and the reaction typically occurs in a slightly acidic to neutral pH (6.5-7.5) to prevent hydrolysis of the maleimide group
Major Products Formed
The major products formed from these reactions are amide-linked and thioether-linked conjugates, which are stable and resistant to hydrolysis under physiological conditions .
Scientific Research Applications
Mal-amido-PEG3-C1-NHS ester is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:
Chemistry: Used as a linker in the synthesis of complex molecules and bioconjugates.
Biology: Employed in the labeling and modification of proteins, peptides, and other biomolecules.
Medicine: Integral in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.
Industry: Utilized in the production of diagnostic reagents and therapeutic agents
Mechanism of Action
Mal-amido-PEG3-C1-NHS ester exerts its effects through bioconjugation. The NHS ester reacts with primary amines on proteins or other biomolecules to form stable amide bonds. The maleimide group reacts with thiol groups, typically found in cysteine residues, to form stable thioether bonds. These reactions enable the precise attachment of drugs, labels, or other functional groups to target molecules, facilitating targeted delivery and improved efficacy .
Comparison with Similar Compounds
Similar Compounds
Mal-amido-PEG2-NHS ester: Similar structure but with a shorter PEG linker.
Mal-amido-PEG4-NHS ester: Similar structure but with a longer PEG linker.
Mal-amido-PEG3-C2-NHS ester: Similar structure but with a different spacer length
Uniqueness
Mal-amido-PEG3-C1-NHS ester is unique due to its specific PEG3 linker length, which provides an optimal balance between solubility and flexibility. This makes it particularly suitable for applications requiring precise bioconjugation and minimal steric hindrance .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O10/c23-14(5-7-21-15(24)1-2-16(21)25)20-6-8-29-9-10-30-11-12-31-13-19(28)32-22-17(26)3-4-18(22)27/h1-2H,3-13H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMTNEILNSWIWRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)COCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
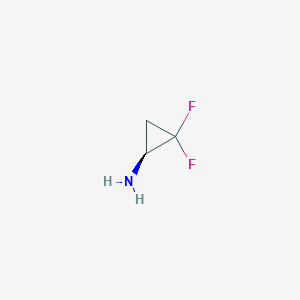
![(2R,3R)-1-[(tert-Butoxy)carbonyl]-3-methoxypyrrolidine-2-carboxylic acid](/img/structure/B8115730.png)
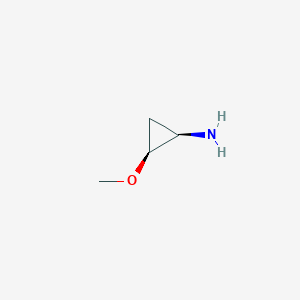
![[(1S,2S)-2-fluorocyclopropyl]azanium;chloride](/img/structure/B8115755.png)
